(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid
Overview
Description
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a benzyloxy group and a methoxy group attached to the phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins or enzymes. The acrylic acid moiety may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[2-(Benzyloxy)phenyl]acrylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-3-[3-methoxyphenyl]acrylic acid: Lacks the benzyloxy group, which may influence its chemical properties and applications.
(2E)-3-[2-(Benzyloxy)-4-methoxyphenyl]acrylic acid: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological effects.
Uniqueness
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid is unique due to the specific positioning of the benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in certain applications compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-8-14(10-11-16(18)19)17(15)21-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,18,19)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNQGGKUKJZSV-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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